2-[2-Amino-5-(2-methoxyphenyl)-4-pyrimidinyl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol
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Overview
Description
2-[2-Amino-5-(2-methoxyphenyl)-4-pyrimidinyl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve nucleophilic aromatic substitution, condensation reactions, and protection-deprotection strategies to ensure the correct functional groups are introduced in the desired positions .
Industrial Production Methods
Industrial production of this compound may utilize optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, the use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[2-Amino-5-(2-methoxyphenyl)-4-pyrimidinyl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while reduction of a nitro group would produce an amine .
Scientific Research Applications
2-[2-Amino-5-(2-methoxyphenyl)-4-pyrimidinyl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-Amino-5-(2-methoxyphenyl)-4-pyrimidinyl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-Amino-5-(2-methoxyphenyl)-4-pyrimidinyl]-5-[(2-chlorobenzyl)oxy]phenol
- 2-[2-Amino-5-(2-methoxyphenyl)-4-pyrimidinyl]-5-[(2-fluorobenzyl)oxy]phenol
- 2-[2-Amino-5-(2-methoxyphenyl)-4-pyrimidinyl]-5-[(2-bromobenzyl)oxy]phenol
Uniqueness
The unique combination of functional groups in 2-[2-Amino-5-(2-methoxyphenyl)-4-pyrimidinyl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol provides it with distinct chemical and biological properties. The presence of both chloro and fluoro substituents on the benzyl group can enhance its reactivity and binding affinity compared to similar compounds .
Properties
Molecular Formula |
C24H19ClFN3O3 |
---|---|
Molecular Weight |
451.9 g/mol |
IUPAC Name |
2-[2-amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-[(2-chloro-6-fluorophenyl)methoxy]phenol |
InChI |
InChI=1S/C24H19ClFN3O3/c1-31-22-8-3-2-5-15(22)17-12-28-24(27)29-23(17)16-10-9-14(11-21(16)30)32-13-18-19(25)6-4-7-20(18)26/h2-12,30H,13H2,1H3,(H2,27,28,29) |
InChI Key |
KOXWSZUJODGUJH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=C(C=CC=C4Cl)F)O)N |
Origin of Product |
United States |
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